molecular formula C13H13N3O4S B14925551 5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B14925551
M. Wt: 307.33 g/mol
InChI Key: PEKFRNGCKPYNCY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of nitro or halogenated pyrazole derivatives.

Scientific Research Applications

5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiazine ring may also play a role in binding to biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(1-Methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
  • 5-[3-(1-Ethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Uniqueness

5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may result in distinct interactions with biological targets compared to its analogs.

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

5-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C13H13N3O4S/c1-3-16-7(2)8(6-14-16)4-5-9(17)10-11(18)15-13(20)21-12(10)19/h4-6,19H,3H2,1-2H3,(H,15,18,20)/b5-4+

InChI Key

PEKFRNGCKPYNCY-SNAWJCMRSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=C(SC(=O)NC2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.